molecular formula C16H16N2O4 B6973965 3-Hydroxy-1-(3-hydroxynaphthalene-2-carbonyl)pyrrolidine-3-carboxamide

3-Hydroxy-1-(3-hydroxynaphthalene-2-carbonyl)pyrrolidine-3-carboxamide

Cat. No.: B6973965
M. Wt: 300.31 g/mol
InChI Key: HNKCUTVESKIDJD-UHFFFAOYSA-N
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Description

3-Hydroxy-1-(3-hydroxynaphthalene-2-carbonyl)pyrrolidine-3-carboxamide is a complex organic compound featuring a pyrrolidine ring, a naphthalene moiety, and multiple hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-1-(3-hydroxynaphthalene-2-carbonyl)pyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 3-hydroxynaphthalene-2-carboxylic acid with pyrrolidine-3-carboxamide under acidic or basic conditions. The reaction may require catalysts such as methanesulfonic acid and solvents like methanol to facilitate the process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-1-(3-hydroxynaphthalene-2-carbonyl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield naphthoquinones, while reduction of the carbonyl group can produce secondary alcohols.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-1-(3-hydroxynaphthalene-2-carbonyl)pyrrolidine-3-carboxamide is unique due to the combination of the pyrrolidine ring and the naphthalene moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-hydroxy-1-(3-hydroxynaphthalene-2-carbonyl)pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c17-15(21)16(22)5-6-18(9-16)14(20)12-7-10-3-1-2-4-11(10)8-13(12)19/h1-4,7-8,19,22H,5-6,9H2,(H2,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNKCUTVESKIDJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(C(=O)N)O)C(=O)C2=CC3=CC=CC=C3C=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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